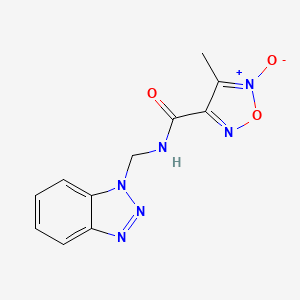

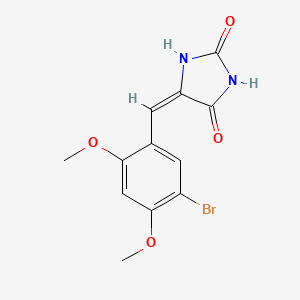

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide 5-oxide is a chemical compound with significant interest in organic chemistry due to its structural uniqueness and potential applications. The compound belongs to a class of heterocyclic compounds that are known for their diverse chemical and physical properties.

Synthesis Analysis

- A synthetic route to related 3-oxo-4-amino-1,2,3-oxadiazoles has been developed, starting from benzyl cyanide and treating it with nitric oxide in basic methanol (Bohle & Perepichka, 2009). This method showcases the versatility of oxadiazoles synthesis.

Molecular Structure Analysis

- The crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined by X-ray analysis, revealing insights into the structural aspects of oxadiazole derivatives (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

- The reactivity of these compounds is highlighted in various studies. For instance, a synthesis involving a ring transformation of oxadiazole derivatives has been documented, showcasing the reactivity of the oxadiazole ring (Milcent, Barbier, Tzirenstchikow, & Lebreton, 1989).

Aplicaciones Científicas De Investigación

Antitrypanosomal Drugs

1,2,5-Oxadiazole N-oxide derivatives have shown potential as antitrypanosomal drugs, particularly against Trypanosoma cruzi, which causes Chagas disease. These compounds' effectiveness is attributed to their ability to undergo facile monoelectronation of the N-oxide moiety. Lipophilic-hydrophilic balance also plays a significant role in their antichagasic activity, suggesting their promise in therapeutic applications against trypanosomiasis (Cerecetto et al., 1999).

Synthetic Routes

New synthetic routes to 3-oxo-4-amino-1,2,3-oxadiazole derivatives, including those similar to the compound , have been developed. These routes highlight the versatility of such compounds in forming stable sydnone iminium N-oxides, which further underlines their utility in various chemical syntheses and potential applications in materials science (Bohle & Perepichka, 2009).

Anticancer Activities

Compounds derived from 1,2,5-oxadiazole, similar to the compound of interest, have been synthesized and evaluated for their anticancer activities. These studies demonstrate the potential of such compounds in the development of new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (Salahuddin et al., 2014).

Biotransformation

The biotransformation of benzotriazoles, including derivatives similar to the compound , has been studied to understand their degradation mechanisms in the environment, particularly in wastewater treatment. These studies provide insights into the environmental fate of such compounds and their potential impact on water quality (Huntscha et al., 2014).

Herbicidal Activities

N-oxide derivatives of 1,2,5-oxadiazole, related to the compound , have been synthesized and evaluated for their herbicidal activities. These studies have found that certain derivatives exhibit moderate to good pre-emergence activity against specific plant species, suggesting their potential use in agricultural weed management (Cerecetto et al., 2000).

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O3/c1-7-10(14-20-17(7)19)11(18)12-6-16-9-5-3-2-4-8(9)13-15-16/h2-5H,6H2,1H3,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXJBYNNOFVSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](ON=C1C(=O)NCN2C3=CC=CC=C3N=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)

![2-(3-methoxypropyl)-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594133.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)

![methyl 2-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5594160.png)

![4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime](/img/structure/B5594166.png)

![3-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5594174.png)

![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)